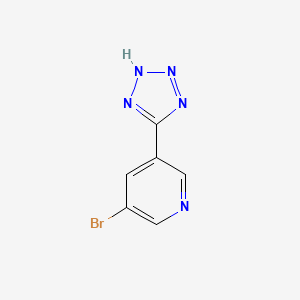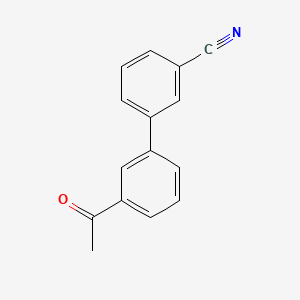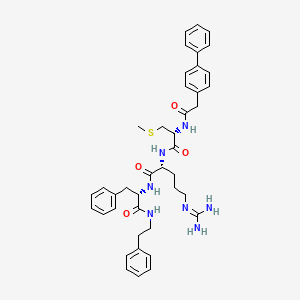
(丁-3-炔-1-氧基)(叔丁基)二甲基硅烷
概述
描述
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is an organosilicon compound with the chemical formula C₁₀H₂₀OSi. It is a colorless liquid with low vapor pressure and volatility, making it stable at room temperature . This compound is soluble in numerous non-polar solvents, such as ethers and hydrocarbon solvents . It is often used as a reagent in organic synthesis and has important applications in material science, drug synthesis, and the synthesis of polymers, siloxanes, and ligands .
科学研究应用
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane has a wide range of scientific research applications:
Biology: It can be used in the synthesis of biologically active compounds and as a precursor for various biochemical reagents.
Medicine: It has applications in drug synthesis, where it can be used to create new pharmaceutical compounds.
安全和危害
“(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane” is flammable and an irritant . The safety signal word is “Danger” and it falls under hazard class 3 . The precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .
作用机制
Target of Action
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is an organosilicon compound . It is often used as a reagent in organic synthesis . The primary targets of this compound are the reactants in the synthesis process. It interacts with these reactants to facilitate the formation of desired products.
Mode of Action
The compound acts as a precursor of crosslinking agent, initiator, or catalyst in various reactions . It interacts with its targets by forming bonds and breaking existing bonds, leading to the formation of new compounds. The exact mode of action depends on the specific reaction conditions and the reactants involved.
Biochemical Pathways
The compound is widely used in material science, drug synthesis, and organic synthesis . It has important applications in the synthesis of polymers, siloxanes, and ligands . The affected pathways are those involved in the synthesis of these materials. The downstream effects include the formation of new compounds with desired properties.
Pharmacokinetics
It is known to be a colorless liquid with low vapor pressure and volatility . It is stable at room temperature and soluble in numerous non-polar solvents, such as ethers and hydrocarbon solvents .
Result of Action
The result of the compound’s action is the formation of new compounds with desired properties. For example, it can be used to synthesize polymers, siloxanes, and ligands . The molecular and cellular effects of the compound’s action depend on the specific compounds that are synthesized.
Action Environment
The action of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is influenced by various environmental factors. For instance, it reacts slowly with moisture/water , indicating that the presence of water can affect its reactivity. Moreover, the compound’s volatility and stability can be influenced by temperature . Therefore, the compound’s action, efficacy, and stability need to be considered in the context of the specific environmental conditions under which the reactions are carried out.
生化分析
Biochemical Properties
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane plays a significant role in biochemical reactions, particularly in organic synthesis. It is used as a precursor of crosslinking agents, initiators, or catalysts. This compound interacts with various enzymes and proteins, facilitating the synthesis of polymers, siloxanes, and ligands. The nature of these interactions often involves the formation of stable intermediates that can further react to form desired products .
Cellular Effects
The effects of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, it can modulate the activity of specific enzymes involved in metabolic pathways, leading to changes in the levels of metabolites and overall cellular function .
Molecular Mechanism
At the molecular level, (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s ability to form stable intermediates allows it to participate in various biochemical reactions, influencing the overall metabolic flux within cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane change over time. The compound is stable at room temperature but reacts slowly with moisture or water. Over extended periods, it may degrade, leading to changes in its efficacy and impact on cellular function. Long-term studies have shown that its stability and degradation profile can significantly influence its biochemical properties and cellular effects .
Dosage Effects in Animal Models
The effects of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane vary with different dosages in animal models. At lower doses, it may act as a catalyst or initiator without causing significant adverse effects. At higher doses, it can exhibit toxic or adverse effects, including irritation to the eyes, respiratory system, and skin. These threshold effects are crucial for determining the safe and effective use of this compound in various applications .
Metabolic Pathways
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is involved in several metabolic pathways, interacting with enzymes and cofactors. It can influence metabolic flux and metabolite levels, leading to changes in cellular function. The compound’s role as a precursor in the synthesis of polymers and siloxanes highlights its importance in biochemical reactions .
Transport and Distribution
Within cells and tissues, (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is transported and distributed through interactions with transporters and binding proteins. These interactions affect its localization and accumulation, influencing its overall activity and function. The compound’s solubility in non-polar solvents facilitates its distribution within cellular compartments .
Subcellular Localization
The subcellular localization of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization mechanisms ensure that the compound exerts its effects precisely where needed within the cell .
准备方法
The preparation of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane typically involves the reaction of 1-butyne with tert-butyl dimethysilanol . The reaction conditions and specific synthetic route can be adjusted according to the needs and specific situation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
化学反应分析
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where one or more of its atoms are replaced by other atoms or groups.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed from these reactions depend on the specific reagents and conditions used .
相似化合物的比较
(But-3-yn-1-yloxy)(tert-butyl)dimethylsilane can be compared with other similar organosilicon compounds, such as:
(But-3-en-1-yloxy)(tert-butyl)dimethylsilane: This compound has a similar structure but with a double bond instead of a triple bond.
4-(tert-Butyldimethylsilyloxy)-1-butyne: Another similar compound with slight variations in its chemical structure.
The uniqueness of (But-3-yn-1-yloxy)(tert-butyl)dimethylsilane lies in its specific chemical structure, which imparts unique reactivity and stability properties, making it suitable for a wide range of applications in organic synthesis and industrial processes .
属性
IUPAC Name |
tert-butyl-but-3-ynoxy-dimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20OSi/c1-7-8-9-11-12(5,6)10(2,3)4/h1H,8-9H2,2-6H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZBJLXXTAOBPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OCCC#C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20OSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00401750 | |
| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78592-82-2 | |
| Record name | tert-Butyl[(but-3-yn-1-yl)oxy]dimethylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00401750 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (but-3-yn-1-yloxy)(tert-butyl)dimethylsilane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details





Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Synthesis routes and methods V
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![[1-[2-Bis[3,5-bis(trifluoromethyl)phenyl]phosphanylnaphthalen-1-yl]naphthalen-2-yl]-bis[3,5-bis(trifluoromethyl)phenyl]phosphane](/img/structure/B1277917.png)








